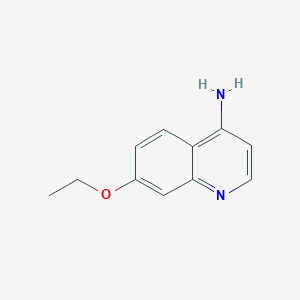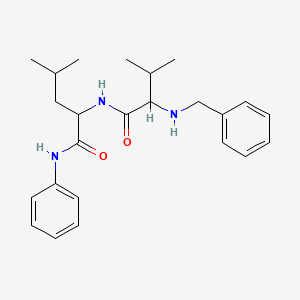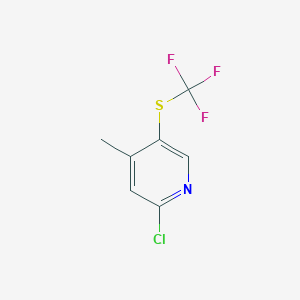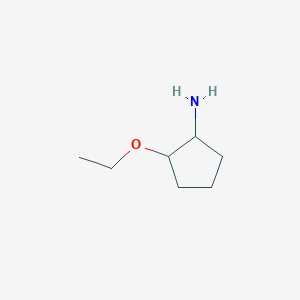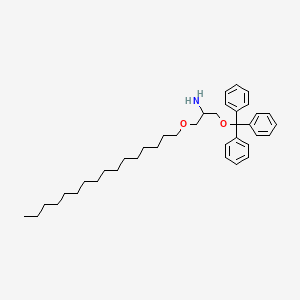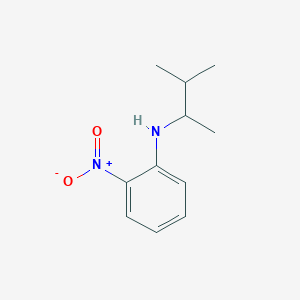![molecular formula C30H40O7 B12108690 (E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (E)-6-(3-hydroxy-4,4,10,13,14-pentaméthyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phénanthrène-17-yl)-2-méthyl-4-oxohept-5-énoïque est un composé organique complexe doté d'une structure unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (E)-6-(3-hydroxy-4,4,10,13,14-pentaméthyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phénanthrène-17-yl)-2-méthyl-4-oxohept-5-énoïque implique généralement une synthèse organique à plusieurs étapes.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que l'hydrogénation catalytique, l'oxydation sélective et des méthodes de purification avancées comme la chromatographie peuvent être employées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (E)-6-(3-hydroxy-4,4,10,13,14-pentaméthyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phénanthrène-17-yl)-2-méthyl-4-oxohept-5-énoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Les groupes cétone peuvent être réduits en alcools secondaires.
Substitution : Le composé peut subir des réactions de substitution nucléophile au niveau du carbone carbonyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.
Substitution : Les nucléophiles comme les amines et les alcools peuvent être utilisés en conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut donner une cétone ou un acide carboxylique, tandis que la réduction des groupes cétone peut produire des alcools secondaires.
Applications de recherche scientifique
L'acide (E)-6-(3-hydroxy-4,4,10,13,14-pentaméthyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phénanthrène-17-yl)-2-méthyl-4-oxohept-5-énoïque a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide (E)-6-(3-hydroxy-4,4,10,13,14-pentaméthyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phénanthrène-17-yl)-2-méthyl-4-oxohept-5-énoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets en aval. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé plus simple avec des groupes fonctionnels similaires, utilisé dans diverses synthèses organiques.
Acétylacétone : Un autre composé avec une tautomérie céto-énolique, utilisé comme brique de base en chimie organique.
Unicité
L'acide (E)-6-(3-hydroxy-4,4,10,13,14-pentaméthyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phénanthrène-17-yl)-2-méthyl-4-oxohept-5-énoïque est unique en raison de sa structure complexe et de ses multiples groupes fonctionnels, qui offrent une large gamme de réactivité chimique et d'applications potentielles. Sa capacité à subir diverses réactions chimiques et à interagir avec des cibles biologiques en fait un composé précieux dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C30H40O7 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+ |
Clé InChI |
SXBOKJLQZQAVPU-XNTDXEJSSA-N |
SMILES isomérique |
CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
SMILES canonique |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



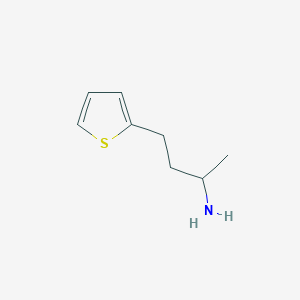
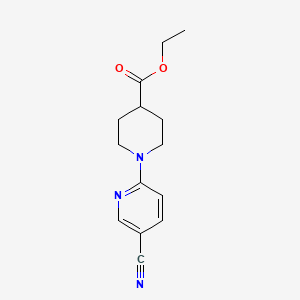
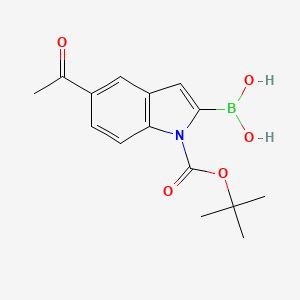
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
